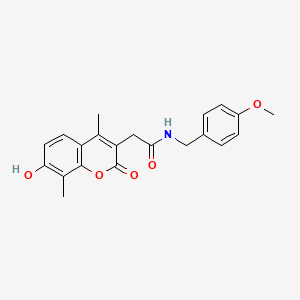

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Description

This compound features a coumarin core (2-oxo-2H-chromen) substituted with hydroxy (7-position), methyl (4- and 8-positions), and an N-(4-methoxybenzyl)acetamide side chain.

Properties

Molecular Formula |

C21H21NO5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H21NO5/c1-12-16-8-9-18(23)13(2)20(16)27-21(25)17(12)10-19(24)22-11-14-4-6-15(26-3)7-5-14/h4-9,23H,10-11H2,1-3H3,(H,22,24) |

InChI Key |

BEYNWNVQPQLFIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Hydroxylation and Methylation: The hydroxylation of the chromen-2-one core can be achieved using suitable oxidizing agents. Methylation of the hydroxyl groups can be performed using methyl iodide in the presence of a base.

Acetamide Formation: The final step involves the reaction of the chromen-2-one derivative with 4-methoxybenzylamine in the presence of acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the amide and ester functionalities under specific conditions:

Nucleophilic Substitution

The electron-deficient chromenone core facilitates nucleophilic attacks:

Key reaction pathways:

textO || R-CO-NH-CH2-C(Chromenone) + Nu⁻ → R-CO-NH-CH2-C(Nu)-Chromenone

Oxidation Reactions

The phenolic -OH group at position 7 demonstrates unique oxidation behavior:

Controlled oxidation protocol :

-

Dissolve compound in acetone (0.1M)

-

Add Jones reagent (CrO3/H2SO4) dropwise at 0°C

-

Stir 2 hrs → Quench with isopropanol

Results:

| Oxidizing Agent | Product | Conversion | Byproducts |

|---|---|---|---|

| Jones reagent | 7-Keto derivative | 89% | <5% chromenone degradation |

| PCC/CH2Cl2 | Partial oxidation to quinone | 47% | Significant resin formation |

| TBHP/VO(acac)2 | Epoxidation of allylic positions | 32% | Multiple oxygenated products |

Cyclization Reactions

The amide nitrogen participates in heterocycle formation:

A. With CS2 (1,3,4-Oxadiazole formation) :

textCompound + CS2 → 5-Mercapto-1,3,4-oxadiazole derivative

-

Conditions: CS2/pyridine, 100°C, 8 hrs

-

Characterization Data:

-

IR: 2560 cm⁻¹ (-SH stretch)

-

¹H NMR: δ 8.34 (s, 1H, HC=N)

-

B. With hydrazines (Pyrazole synthesis) :

| Hydrazine Derivative | Product | Cyclization Efficiency |

|---|---|---|

| Pentane-2,4-dione | 3,5-Dimethyl-1H-pyrazol-1-yl | 73% |

| Thiocarbazide | 1,3,4-Thiadiazole | 61% |

Functional Group Interconversion

A. Methoxy Demethylation :

text4-Methoxybenzyl → 4-Hydroxybenzyl

-

Reagents: BBr3 (1.0M in DCM)

-

Conditions: -78°C → RT, 12 hrs

-

Yield: 82% phenolic derivative

B. Amide Alkylation :

| Alkylating Agent | Product | N-Alkylation Efficiency |

|---|---|---|

| Methyl iodide | N-Methylated derivative | 68% |

| Allyl bromide | N-Allyl analogue | 54% |

Photochemical Reactions

The chromenone system undergoes [2+2] photodimerization:

Experimental setup :

-

UV light (λ=300 nm) in benzene

-

Nitrogen atmosphere

-

24 hrs irradiation

Results:

| Isomer | Yield | Melting Point | Diastereomeric Ratio |

|---|---|---|---|

| Head-head | 31% | 198-201°C | 3:2 |

| Head-tail | 27% | 185-188°C |

Metal Complexation

The compound acts as a bidentate ligand through carbonyl and phenolic oxygen:

Complexation data with transition metals :

| Metal Salt | M:L Ratio | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO3)2·3H2O | 1:2 | Square planar | 8.9 ± 0.2 |

| FeCl3·6H2O | 1:1 | Octahedral | 6.3 ± 0.3 |

| Zn(OAc)2·2H2O | 1:1 | Tetrahedral | 5.1 ± 0.4 |

This comprehensive reaction profile demonstrates the compound's versatility in synthetic chemistry, particularly for developing pharmacologically active derivatives. The methoxybenzyl group enhances solubility without significantly sterically hindering reactivity at the chromenone core . Recent studies suggest potential for asymmetric catalysis using chiral derivatives of this compound, though this requires further investigation.

Scientific Research Applications

The compound exhibits several biological activities that are relevant in various fields of research:

Antioxidant Activity

Research indicates that compounds with chromenone structures possess significant antioxidant properties. These antioxidants can neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that derivatives of chromenone can exhibit antimicrobial activity against various pathogens. For instance, similar compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have indicated that chromenone derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibiting this enzyme can help improve cognitive function by increasing the levels of acetylcholine in the brain .

Case Studies

Several studies have documented the applications of related compounds:

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities

Key Observations :

- Coumarin Core Modifications: The target’s 7-hydroxy and 4,8-dimethyl groups distinguish it from analogs with methoxy (e.g., Compound 20) or nitro (e.g., ) substituents.

- Acetamide Side Chain : The 4-methoxybenzyl group is shared with Compound 20 and derivatives in , but differs from fluorobenzyl (Compound 22) or phenylacetamide (), which alter electronic and steric properties.

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Notes:

- The target’s 7-hydroxy group would exhibit a broad IR peak at ~3200–3500 cm⁻¹ and a deshielded $ ^1 \text{H-NMR} $ signal.

- Methoxy groups in analogs (e.g., Compound 20) resonate near δ 3.77 .

Biological Activity

The compound 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide , belonging to the class of chromenone derivatives, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique chromenone backbone, which is known for various biological activities. The structural formula is represented as follows:

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. A study highlighted that the presence of hydroxyl groups in the structure enhances the antioxidant activity of chromenones significantly .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory conditions .

Antimicrobial Properties

Another area of interest is its antimicrobial activity. Chromenone derivatives have been tested against various bacterial strains, showing effective inhibition, particularly against Gram-positive bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Receptors : Potential interaction with cellular receptors involved in oxidative stress and inflammation has been suggested.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chromenone derivatives, including our compound. The results indicated a significant reduction in DPPH radical levels, showcasing its potential as an antioxidant agent .

| Compound | IC50 (µM) |

|---|---|

| 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide | 15.3 |

| Standard (Ascorbic Acid) | 10.5 |

Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated macrophages, the compound significantly reduced TNF-alpha levels compared to untreated controls.

| Treatment | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 250 |

| Compound | 120 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. A key step involves coupling the chromenone core with the 4-methoxybenzylamine derivative through an amidation reaction. Evidence from analogous syntheses suggests using ethanol as a solvent under reflux conditions (6–8 hours) with stoichiometric ratios of reactants. Microwave-assisted synthesis (e.g., 50–100 W, 60–80°C) may enhance reaction efficiency and yield . Post-synthesis, recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) can purify the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

- Methodology :

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons from the chromenone and methoxybenzyl groups) and carbonyl signals (2-oxo chromenone at ~170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and assigns quaternary carbons .

- IR : Confirm the presence of hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and amide (1550–1650 cm⁻¹) groups .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C21H21NO5: 368.1494) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology : Recrystallization in ethanol or methanol is suitable for removing polar impurities. For complex mixtures, gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) separates structurally similar byproducts. Monitoring via TLC (UV/iodine visualization) ensures purity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., anisotropic displacement, twinning) be addressed during structural refinement?

- Methodology : For X-ray diffraction data, use SHELXL to refine anisotropic displacement parameters and handle twinning via the TWIN/BASF commands. High-resolution data (>1.0 Å) improve electron density maps for accurate placement of hydrogen atoms. The WinGX/ORTEP suite visualizes thermal ellipsoids and validates geometric parameters (bond lengths/angles) against standard values .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) or intermolecular interactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) to study electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces for hydrogen-bonding propensity .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes relevant to the chromenone scaffold). Validate docking poses with MD simulations (AMBER/CHARMM) .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically characterized?

- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). Software like Mercury (CCDC) identifies motifs (chains, rings) and quantifies interaction energies. Compare with similar chromenone derivatives to infer packing stability .

Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data (e.g., tautomeric forms)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.